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Executive Summary

(-)-Haloxyfop, the herbicidally active R-enantiomer of haloxyfop, is a selective post-emergence
herbicide widely used for the control of grass weeds in broad-leaf crops. Its mechanism of
action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty
acid biosynthesis in susceptible plants. While effective in its agricultural application, a thorough
understanding of its toxicological profile in non-target organisms is essential for a
comprehensive environmental risk assessment. This technical guide provides an in-depth
overview of the toxicology of (-)-haloxyfop and its related forms (haloxyfop-methyl, haloxyfop-
ethoxyethyl) in various non-target species, including mammals, birds, fish, aquatic
invertebrates, and other terrestrial and aquatic life. The information is presented through
summarized data tables, detailed experimental protocols based on international guidelines, and
visualizations of key pathways and workflows to facilitate a clear and comprehensive
understanding for researchers and professionals in the field.

Introduction

Haloxyfop is a member of the aryloxyphenoxypropionate class of herbicides. It is commonly
marketed as its methyl or ethoxyethyl esters, which are rapidly hydrolyzed to the active acid
form in plants and the environment. The herbicidal activity is almost exclusively due to the R-
enantiomer, also known as (-)-haloxyfop or haloxyfop-P. This guide focuses on the
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toxicological effects of these various forms of haloxyfop on organisms not targeted by its
herbicidal action.

Mechanism of Action in Non-Target Organisms

The primary mode of action of haloxyfop in target plants is the inhibition of the enzyme acetyl-
CoA carboxylase (ACCase).[1] This enzyme catalyzes the first committed step in fatty acid
biosynthesis. While this is the established mechanism in plants, the potential for interaction with
ACCase and other biological pathways in non-target organisms is a key area of toxicological
investigation. In non-target animals, the toxic effects observed are generally not due to the
inhibition of ACCase, as the structure of the enzyme in animals is different from that in
susceptible plants. The toxicological effects in animals are typically observed at much higher
doses and are related to general organ toxicity.
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Figure 1: Mechanism of Action of (-)-Haloxyfop on Acetyl-CoA Carboxylase.
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Toxicology Profile in Non-Target Organisms

The toxicological effects of haloxyfop have been evaluated in a range of non-target organisms.
The following sections summarize the key findings.

Mammals

Studies on various mammalian species, including rats, mice, rabbits, and dogs, have been
conducted to determine the acute, sub-chronic, and chronic toxicity of haloxyfop and its esters.

Table 1: Acute Toxicity of Haloxyfop in Mammals

Test

Species Route LD50 Reference
Substance
Haloxyfop-methyl Rat Oral 393 mg/kg bw [2]
Haloxyfop- 518-531 mg/k

yiop Rat Oral 9 [2]

ethoxyethyl bw
Haloxyfop-methyl  Rabbit Dermal >5,000 mg/kg bw  [2]
Haloxyfop-

Rat Dermal >2,000 mg/kg bw  [2]
ethoxyethyl

Table 2: Short-term and Long-term Toxicity of Haloxyfop in Mammals
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Species Duration Effect NOAEL Reference
. 0.03 mg/kg
Mouse 2 years Liver tumors [3]
bw/day

No carcinogenic 0.1 mg/kg

Rat 2 years 2]
effects bw/day
Decreased
serum

Dog 1 year cholesterol, 5 mg/kg/day [2]
decreased
thyroid weight

Liver effects
0.1 mg/kg
Rat 4 weeks (hepatocellular [4]
] bw/day
swelling)

Reproductive and Developmental Toxicity:

 Inrats, oral doses of 10 and 50 mg/kg/day of haloxyfop-ethoxyethyl during pregnancy
resulted in a reduced number of live offspring and vaginal bleeding in the mothers.[2]

o Developmental abnormalities in the urogenital system and fetal death were observed in rats
at a dose of 50 mg/kg/day of haloxyfop-ethoxyethyl.[2]

e Delayed bone formation was noted in the offspring of rats given 7.5 mg/kg/day of haloxyfop-
methyl during pregnancy.[2]

Genotoxicity and Carcinogenicity:
» Haloxyfop is not considered to be genotoxic based on a range of in vitro and in vivo tests.

e Long-term studies in rats did not show any evidence of carcinogenicity.[2] However, a 2-year
study in mice indicated an increased incidence of liver tumors at doses of 0.065 and 0.6
mg/kg bw/day.[3]

Birds
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Haloxyfop and its esters have been found to be practically non-toxic to birds in acute and
dietary studies.

Table 3: Toxicity of Haloxyfop in Birds

Test
Species Endpoint Value Reference
Substance
Haloxyfop-
methyl/ethoxyeth ~ Mallard duck Acute Oral LD50  >2,150 mg/kg bw  [2]
yl
Haloxyfop- _
) . 8-day Dietary >5,620 mg/kg
methyl/ethoxyeth ~ Bobwhite quail ] [2]
| LC50 diet
y

Aquatic Organisms

The toxicity of haloxyfop to aquatic organisms varies depending on the specific form of the
chemical and the species.

Table 4: Toxicity of Haloxyfop to Aquatic Organisms

Test . Endpoint

Species . Value Reference
Substance (Duration)

_ 96 to >1000
Haloxyfop-methyl  Fish (general) LC50 [2]
mg/L

Haloxyfop- )

Fathead minnow  LC50 (96-hour) 0.54 mg/L [2]
ethoxyethyl
Haloxyfop- ) ]

Bluegill sunfish LC50 (96-hour) 0.28 mg/L [2]
ethoxyethyl
Haloxyfop- )

Rainbow trout LC50 (96-hour) 1.8 mg/L [2]
ethoxyethyl
Haloxyfop- ]

Daphnia magna LC50 (48-hour) 4.64 mg/L [2]
ethoxyethyl
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Other Non-Target Organisms

» Bees: Haloxyfop is considered not toxic to bees. The 48-hour contact and oral LD50 is
greater than 100 micrograms per bee.[2]

» Soil Organisms: Haloxyfop-ethoxyethyl is rapidly converted to haloxyfop in the soil. The half-
life of haloxyfop in soil ranges from 55 to 100 days, depending on soil type.[2]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following
internationally recognized guidelines, primarily those established by the Organisation for
Economic Co-operation and Development (OECD). While the specific details of the original
proprietary studies are not always publicly available, the following sections describe the
general methodologies for the key toxicological assessments.
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Figure 2: Generalized Experimental Workflow for Toxicological Assessment.
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Acute Oral Toxicity (LD50) in Rats (based on OECD
Guideline 423)

Principle: The acute toxic class method is a stepwise procedure with the use of 3 animals of
a single sex per step. Depending on the mortality and/or moribund status of the animals, on
average 2-4 steps may be necessary to allow a judgement on the acute toxicity of the test
substance.

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are
fasted prior to dosing.

Dose Administration: The test substance is administered in a single dose by gavage using a
stomach tube or a suitable intubation cannula.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body
weight changes for at least 14 days.

Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated
dose that is expected to be lethal to 50% of the test animals.

Two-Generation Reproductive Toxicity Study in Rats
(based on OECD Guideline 416)

Principle: The test substance is administered to parental (P) generation animals for a
specified period before mating, during mating, gestation, and lactation. The F1 generation is
then selected and administered the test substance through maturity, mating, gestation, and
lactation to produce the F2 generation.

Test Animals: Young, sexually mature rats are used.
Dose Administration: The test substance is typically administered in the diet or by gavage.

Endpoints: Effects on male and female reproductive performance, including gonadal
function, estrous cycles, mating behavior, conception, parturition, lactation, and pup viability
and growth are evaluated. Gross necropsy and histopathology of reproductive organs are
performed. The No-Observed-Adverse-Effect-Level (NOAEL) for parental and offspring
toxicity is determined.
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Long-Term Carcinogenicity Study in Mice (based on
OECD Guideline 451)

¢ Principle: The test substance is administered daily in graduated doses to several groups of
experimental animals for the majority of their lifespan.

o Test Animals: Typically, mice of a commonly used laboratory strain are used, starting from
weaning and continuing for up to 24 months.

o Dose Administration: The test substance is usually administered in the diet.

o Observations: Animals are observed for signs of toxicity and the development of tumors.
Body weight and food consumption are recorded. At the end of the study, all animals are
subjected to a full necropsy and histopathological examination of all organs and tissues.

e Endpoint: The primary endpoint is the incidence of tumors in treated groups compared to a
control group. A NOAEL for non-carcinogenic chronic toxicity is also determined.

Fish Acute Toxicity Test (LC50) (based on OECD
Guideline 203)

e Principle: Fish are exposed to the test substance added to water at a range of
concentrations for a 96-hour period.

o Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss),
Bluegill Sunfish (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).

o Test Conditions: The test is conducted under controlled conditions of temperature, light, and
dissolved oxygen.

o Observations: Mortality and any abnormal behavioral or physical signs are recorded at 24,
48, 72, and 96 hours.

o Endpoint: The LC50 (median lethal concentration) at 96 hours is calculated, which is the
concentration of the test substance that is lethal to 50% of the test fish.
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Avian Dietary Toxicity Test (LC50) (based on OECD
Guideline 205)

» Principle: Young birds are fed a diet containing the test substance at various concentrations
for a 5-day period, followed by a 3-day observation period on a normal diet.

o Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are
typically used.

o Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded
daily.

o Endpoint: The LC50 is determined, which is the dietary concentration that is lethal to 50% of
the test birds over the 8-day period.

Conclusion

The available data indicate that (-)-haloxyfop and its esters present a varied toxicological
profile to non-target organisms. In mammals, it is moderately toxic on an acute oral basis, and
long-term exposure in mice has been associated with liver tumors, although it was not found to
be carcinogenic in rats. Reproductive and developmental effects in mammals are observed at
relatively high dose levels. For birds, haloxyfop is considered practically non-toxic. In aquatic
ecosystems, the ethoxyethyl ester of haloxyfop is moderately to highly toxic to fish and aquatic
invertebrates, while the methyl ester is practically non-toxic to fish. Haloxyfop is not considered
to be toxic to bees.

This in-depth technical guide provides a comprehensive summary of the current toxicological
knowledge on (-)-haloxyfop. The data tables, pathway diagrams, and generalized
experimental protocols offer a valuable resource for researchers, scientists, and drug
development professionals involved in the assessment of environmental contaminants and the
development of safer chemical alternatives. It is important to note that while this guide provides
a thorough overview, the specific details of the original toxicological studies may not be fully
accessible in the public domain. The provided protocols are based on standard international
guidelines and represent the likely methodologies employed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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